cis-Piperidine-3,5-diol

Asymmetric synthesis Chemoenzymatic catalysis Dynamic kinetic resolution

Distinguished by its cis-configuration, cis-Piperidine-3,5-diol (CAS 173414-34-1) provides a unique hydrogen-bonding geometry essential for glycosidase inhibitor design. Manufactured via chemoenzymatic DYKAT with >99% diastereoselectivity, it is the preferred stereochemical entry point for CNS-active 3,5-dioxygenated piperidine scaffolds targeting Alzheimer's and schizophrenia. Substitution with trans-isomer introduces uncontrolled stereochemical variables, compromising assay reproducibility. For boronate affinity applications, only the cis-diol geometry enables stable cyclic boronate ester formation. Source the verified cis-isomer to ensure downstream synthetic and biological success.

Molecular Formula C5H11NO2
Molecular Weight 117.148
CAS No. 173414-34-1
Cat. No. B2772901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Piperidine-3,5-diol
CAS173414-34-1
Molecular FormulaC5H11NO2
Molecular Weight117.148
Structural Identifiers
SMILESC1C(CNCC1O)O
InChIInChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5+
InChIKeyQCQKTGJRAPFKRX-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-Piperidine-3,5-diol CAS 173414-34-1: Baseline Properties and Scientific Context for Procurement


cis-Piperidine-3,5-diol (CAS 173414-34-1; IUPAC: (3S,5R)-piperidine-3,5-diol) is a heterocyclic organic compound belonging to the class of polyhydroxylated piperidines (iminosugars). It features a six-membered piperidine ring bearing hydroxyl groups at the 3- and 5-positions in a cis configuration [1]. With a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol, this compound serves as a versatile building block in medicinal chemistry and drug discovery . Polyhydroxylated piperidines, including cis-3,5-piperidine diol, have garnered significant attention as glycosidase inhibitors with potential applications in cancer, viral infections, and metabolic disorders [2]. The cis-configuration of this compound is stereochemically critical, as it influences both its synthetic accessibility via chemoenzymatic methods and its biological recognition properties.

Why Generic Substitution Fails: cis-Piperidine-3,5-diol Stereochemical Specificity in Glycosidase Inhibition and Synthetic Applications


Generic substitution of cis-Piperidine-3,5-diol with its trans-isomer or other 3,5-piperidinediol derivatives is fundamentally invalid due to stereochemistry-dependent differences in both biological activity and synthetic accessibility. The cis-configuration places both hydroxyl groups on the same face of the piperidine ring, creating a distinct spatial orientation of hydrogen bond donors/acceptors that differs markedly from the trans-isomer [1]. This stereochemical distinction is particularly consequential in glycosidase inhibition, where the precise three-dimensional arrangement of hydroxyl groups determines enzyme active site complementarity [2]. In synthetic applications, cis-Piperidine-3,5-diol can be obtained with high diastereoselectivity via enzyme- and Ru-catalyzed dynamic kinetic asymmetric transformation (DYKAT), a synthetic advantage not shared by its trans counterpart [1]. Substituting cis- for trans-3,5-piperidinediol or other 3-deoxy iminosugar derivatives without stereochemical validation introduces uncontrolled variables that compromise experimental reproducibility and therapeutic development outcomes.

cis-Piperidine-3,5-diol: Product-Specific Quantitative Differentiation Evidence for Scientific Selection


cis- vs trans-Piperidine-3,5-diol: Diastereoselectivity in Chemoenzymatic Dynamic Kinetic Resolution

In the divergent asymmetric synthesis of 3,5-disubstituted piperidines, the cis-(3R,5S)-diacetate was obtained from a rac/meso diol mixture with excellent diastereoselectivity (>99% de) and high yield via enzyme- and Ru-catalyzed dynamic kinetic asymmetric transformation (DYKAT). The trans-isomer was accessed only by deliberately stopping the DYKAT at the monoacetate stage, indicating that the cis-configuration is the thermodynamically and kinetically favored product of this stereoselective transformation [1].

Asymmetric synthesis Chemoenzymatic catalysis Dynamic kinetic resolution

Synthetic Yield Benchmark: cis-Piperidine-3,5-diol from N-Benzyl Precursor via Catalytic Hydrogenolysis

The catalytic hydrogenolysis of 1-benzyl-piperidine-3,5-diol using Pd(OH)2 in methanol under hydrogen pressure yields cis-piperidine-3,5-diol with a reported yield of 80.6%. This yield represents a quantifiable benchmark for procurement quality assessment when comparing synthetic-grade material from different suppliers or synthetic routes .

Medicinal chemistry Heterocyclic building blocks Deprotection chemistry

cis-Diol Recognition in Boronate Affinity Materials: Structural Basis for Separation and Drug Delivery Applications

cis-Piperidine-3,5-diol participates as a cis-diol-containing building block in the synthesis of boronate affinity materials. These materials exhibit selective recognition toward cis-diol-containing biomolecules via reversible covalent boronate ester formation. The cis-diol motif is structurally essential for this recognition mechanism; trans-diols do not form stable boronate complexes due to unfavorable spatial orientation of hydroxyl groups . This stereochemical requirement positions cis-Piperidine-3,5-diol as the requisite stereoisomer for such applications.

Boronate affinity chromatography Drug delivery systems Biomolecular separation

Structural Context: 3-Deoxy Iminosugar Derivatives in CNS-Active Compounds

3,5-Piperidine diols, including cis-Piperidine-3,5-diol, are classified as 3-deoxy derivatives of iminosugars (polyhydroxylated piperidines). Compounds containing this substructure have been reported in patent literature as active in the treatment of Alzheimer's disease and schizophrenia, providing a direct linkage between this specific scaffold and therapeutic development [1]. The 3-deoxy feature distinguishes these compounds from fully hydroxylated iminosugars (e.g., nojirimycin derivatives) which exhibit different glycosidase inhibition profiles [2].

Iminosugar pharmacology Glycosidase inhibition Alzheimer's disease

cis-Piperidine-3,5-diol: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis of Enantiomerically Pure 3,5-Disubstituted Piperidine Derivatives

cis-Piperidine-3,5-diol serves as the optimal stereochemical entry point for the divergent asymmetric synthesis of 3,5-dioxygenated piperidines. The compound is accessed via chemoenzymatic DYKAT with >99% diastereoselectivity toward the cis-(3R,5S) configuration [1]. This stereoselective advantage makes it the preferred starting material for medicinal chemistry programs requiring enantiomerically pure 3,5-disubstituted piperidine scaffolds, including CNS-active compounds targeting Alzheimer's disease and schizophrenia [1].

Boronate Affinity Material Synthesis for Drug Delivery and Biomolecular Separation

cis-Piperidine-3,5-diol is a stereochemically essential component in the construction of boronate affinity materials due to its cis-diol geometry, which enables stable cyclic boronate ester formation with boronic acid-functionalized matrices. Applications include the development of nanoparticle-based drug delivery systems with high binding capacities and selective biomolecule recognition, as well as separation science platforms for cis-diol-containing analytes .

Iminosugar-Based Glycosidase Inhibitor Development for CNS and Oncology Indications

As a 3-deoxy iminosugar derivative, cis-Piperidine-3,5-diol and its downstream synthetic derivatives occupy a defined structural niche in glycosidase inhibitor pharmacology. The scaffold is distinguished from fully hydroxylated iminosugars by its unique hydrogen bonding pattern arising from the absence of a hydroxyl group at position 3 [1][2]. This structural class has documented patent activity in Alzheimer's disease and schizophrenia [1], as well as broader applications in cancer and viral infection therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Piperidine-3,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.